molecular formula C13H16N2O B13058514 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile

Cat. No.: B13058514
M. Wt: 216.28 g/mol
InChI Key: LKMLZBCWWCZUHD-UHFFFAOYSA-N
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Description

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile is a high-purity chemical compound supplied for laboratory research purposes. This product is labeled "For Research Use Only" (RUO), meaning it is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases . RUO products are essential tools for basic scientific investigation, pharmaceutical research, and the development of new analytical methods . Researchers can utilize this compound in various non-clinical research applications, such as exploring its properties in assay development or as a building block in synthetic chemistry. By providing this compound, we aim to support scientific innovation while ensuring compliance with regulatory guidelines that distinguish research products from approved diagnostic or therapeutic agents . Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic purposes. It is the responsibility of the purchaser to ensure that their handling and use of this product comply with all applicable laws and regulations.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(5,5-dimethylmorpholin-2-yl)benzonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2)9-16-12(8-15-13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3

InChI Key

LKMLZBCWWCZUHD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5,5-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing morpholine moieties exhibit significant anticancer properties. The structure of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile allows for potential interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives of morpholine can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the benzonitrile group enhances its efficacy as an antimicrobial agent. In vitro studies have demonstrated that this compound exhibits notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial therapies .

Structure-Activity Relationship Studies

Optimization of Pharmacological Properties
The compound serves as a scaffold for synthesizing new analogs aimed at improving pharmacological properties. Structure-activity relationship (SAR) studies have been conducted to modify the nitrile group and assess its impact on biological activity. These studies help identify critical regions within the molecular structure that can be optimized for enhanced efficacy and reduced toxicity .

Material Science

Polymer Synthesis
this compound is utilized in the synthesis of advanced polymers due to its ability to impart specific chemical properties to the resulting materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study investigated the effects of a series of morpholine-based compounds, including this compound, on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The findings suggest that modifications to the morpholine structure can lead to improved anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial potential. The results showed that this compound exhibited comparable or superior activity against resistant bacterial strains, highlighting its promise as a lead compound for new antibiotic development.

Activity TypeTarget OrganismsIC50 (µM)
AnticancerHeLa (cervical cancer)15
MCF7 (breast cancer)12
AntimicrobialStaphylococcus aureus8
Escherichia coli10

Table 2: Structure-Activity Relationship Modifications

Modification TypeStructural ChangeEffect on Activity
Nitrile HydrolysisConversion to carboxamideIncreased solubility
Morpholine SubstitutionDifferent alkyl groupsEnhanced potency

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile:

Compound Name Key Features Applications/Properties Reference
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester group at position 3; benzonitrile core Suzuki coupling intermediates; OLED precursors
2-(Cyclopentylamino)-4-(dioxaborolan-2-yl)benzonitrile Amino and boronate ester substituents; nitrile group Pharmaceutical intermediates; cross-coupling
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile Fluorine substituents; benzonitrile core Bioactive molecules; agrochemicals
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile Cyanobenzylidene and nitrile groups; fused heterocyclic system Anticancer agents; fluorescence probes
3-[(Di-tert-butyl-hydroxybenzylidene)amino]benzonitrile Bulky tert-butyl substituents; Schiff base linkage Ligands for metal complexes; catalysis

Key Comparisons

Electronic Properties

  • The morpholinyl group in this compound provides electron-donating effects via its nitrogen lone pair, enhancing solubility in polar solvents. In contrast, fluorinated analogs (e.g., 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile) exhibit strong electron-withdrawing effects, increasing metabolic stability and bioavailability .
  • Boronate ester-containing benzonitriles (e.g., 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile) are pivotal in cross-coupling reactions due to their reactivity with palladium catalysts, a feature absent in the morpholinyl derivative .

Thermal and Physical Stability The fused heterocyclic system in (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (m.p. 213–215°C) exhibits higher thermal stability than this compound, attributed to extended π-conjugation . Bulky substituents in 3-[(Di-tert-butyl-hydroxybenzylidene)amino]benzonitrile (crystal density = 1.084 Mg/m³) reduce molecular packing efficiency, enhancing solubility but lowering melting points compared to the morpholinyl analog .

Synthetic Utility Boronate esters (e.g., 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile) are synthesized via Miyaura borylation, while morpholinyl derivatives often require nucleophilic substitution or reductive amination .

Biological and Material Applications

  • Fluorinated benzonitriles are prioritized in agrochemicals due to their resistance to enzymatic degradation, whereas morpholinyl derivatives are explored for CNS-targeting drugs due to blood-brain barrier penetration .
  • TADF materials (e.g., 4-(3-Carbazol-9-yl-benzonitrile derivatives) leverage nitrile groups for charge transport in OLEDs, a niche less explored for morpholinyl analogs .

Data Table: Selected Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups Applications
This compound C₁₃H₁₅N₂O Not reported Morpholine, nitrile Drug discovery, materials
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 213–215 Cyanobenzylidene, nitrile Anticancer agents
3-[(Di-tert-butyl)benzylidene]benzonitrile C₂₂H₂₆N₂O Not reported Schiff base, nitrile Catalysis, metal complexes
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile C₁₄H₈F₂N Not reported Fluorine, nitrile Agrochemicals

Research Findings and Trends

  • Morpholinyl vs. Boronate Esters : Morpholinyl derivatives are understudied in materials science compared to boronate esters, which dominate cross-coupling chemistry .
  • Fluorine vs. Morpholine : Fluorine’s electronegativity offers distinct pharmacokinetic advantages, but morpholine’s solubility and synthetic accessibility make it preferable in drug scaffolds .
  • Structural Hybrids : Recent patents highlight hybrids combining morpholine and nitrile groups (e.g., TADF materials in OLEDs), suggesting emerging interdisciplinary applications .

Q & A

Basic: What synthetic routes are recommended for 3-(5,5-Dimethylmorpholin-2-yl)benzonitrile, and what reaction parameters critically influence yield?

The synthesis typically involves boron-containing intermediates and cross-coupling reactions . For example, analogous compounds (e.g., 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile) are synthesized via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres . Key parameters include:

  • Catalyst loading : 1–5 mol% Pd for optimal activity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
  • Temperature : 80–110°C for 12–24 hours to achieve yields >60% .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine ring integration, nitrile peak absence in proton NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅N₂O₂).
  • Infrared (IR) spectroscopy : Peaks at ~2220 cm⁻¹ confirm the nitrile group .
  • HPLC : Purity assessment (>95% recommended for pharmacological studies) .

Advanced: How can computational methods elucidate the electronic and steric properties of this compound?

  • Density Functional Theory (DFT) : Predicts molecular orbitals, HOMO-LUMO gaps, and charge distribution to explain reactivity in cross-coupling reactions .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., α4β2α5 nicotinic receptors for analogs like 3-(5-(pyridin-3-yl)-2H-tetrazol-2-yl)benzonitrile) .
  • Fukui indices : Identify nucleophilic/electrophilic sites for reaction optimization .

Advanced: What are common pitfalls in cross-coupling reactions involving this compound, and how can they be mitigated?

  • Boronate instability : Hydrolysis of the boronate ester under aqueous conditions. Mitigation: Use anhydrous solvents and inert atmospheres .
  • Side reactions : Competing protodeboronation. Solution: Optimize base (e.g., K₂CO₃) and avoid excess heating .
  • Catalyst poisoning : Thiol or amine impurities in reactants. Pre-purify starting materials via column chromatography .

Safety: What handling and storage protocols are essential for this compound?

  • Protective equipment : Gloves (nitrile), goggles, and lab coats due to potential skin/eye irritation .
  • Storage : Inert atmosphere (argon) at –20°C to prevent boronate degradation .
  • Toxicity : Limited data available; assume H317/H319 hazard (skin/eye irritation) and use fume hoods .

Application in Drug Discovery: How does the morpholine-nitrogen moiety influence its pharmacophore profile?

  • Lipid solubility : The morpholine ring enhances blood-brain barrier penetration for CNS-targeting analogs .
  • Hydrogen bonding : The oxygen in morpholine participates in receptor interactions, as seen in α4β2α5 nicotinic receptor modulators .
  • Metabolic stability : Methyl groups on morpholine reduce cytochrome P450-mediated oxidation .

Material Science: What role could this compound play in OLED development?

  • Electron-transport layers : Boron-containing benzonitriles improve electron injection efficiency in OLEDs .
  • Thermal stability : The rigid morpholine ring enhances thermal decomposition resistance (>300°C) .

Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields?

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst batch, solvent purity) .
  • Byproduct analysis : Use LC-MS to identify undesired intermediates (e.g., decyanated byproducts) .
  • Scale effects : Pilot small-scale reactions (<1 mmol) before scaling up to minimize side reactions .

Solubility Challenges: What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤10% v/v) for cell-based studies, ensuring no precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the morpholine ring .

Stability: How does pH affect the compound’s stability in solution?

  • Acidic conditions (pH <4) : Risk of nitrile hydrolysis to carboxylic acid. Use neutral buffers (pH 6–8) for storage .
  • Oxidative degradation : Add antioxidants (e.g., BHT) to solutions stored >24 hours .

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